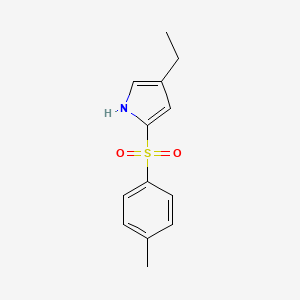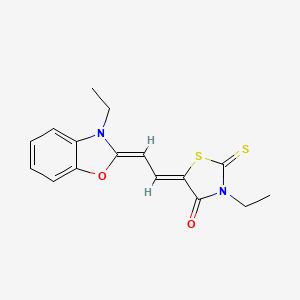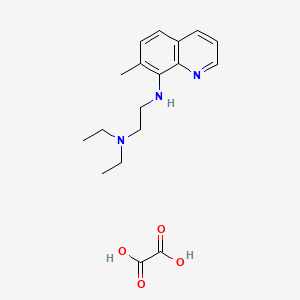
Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis . These methods often use α,β-unsaturated aldehydes and substituted anilines as starting materials. For instance, a one-pot method for constructing quinolines involves the use of heteropolyacids as catalysts . Additionally, green and clean synthesis methods, such as microwave-assisted synthesis and solvent-free conditions, have been developed to produce quinoline derivatives more sustainably .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems and eco-friendly methods to enhance yield and reduce environmental impact. Catalysts like Cu(OTf)2 and phosphotungstic acid are commonly used in these processes . The use of recyclable and reusable catalysts, as well as solvent-free reaction conditions, are emphasized to align with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, such as nucleophilic and electrophilic substitutions, are common for quinoline derivatives.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and thiols . Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinolines . Substitution reactions can lead to various substituted quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate has several scientific research applications:
Mécanisme D'action
The mechanism of action of quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to bind to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This binding stabilizes the enzyme-DNA complex, leading to cell death . Additionally, quinoline derivatives can interact with various receptors and enzymes in the human body, contributing to their pharmacological effects .
Comparaison Avec Des Composés Similaires
Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate can be compared with other similar compounds, such as:
Quinoline-5,8-dione derivatives: These compounds exhibit high antitumor activity and are selective inhibitors of certain tumor cell types.
Quinoxalines: These are 1,4-diazines with widespread occurrence in nature and valuable scaffolds in organic synthesis.
Quinolin-8-amines: These compounds are isomerically related to quinoxalines and are used as ligands in coordination chemistry and agents for various diseases.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6285-17-2 |
|---|---|
Formule moléculaire |
C18H25N3O4 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(7-methylquinolin-8-yl)ethane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C16H23N3.C2H2O4/c1-4-19(5-2)12-11-18-15-13(3)8-9-14-7-6-10-17-16(14)15;3-1(4)2(5)6/h6-10,18H,4-5,11-12H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
RTCXDABEYIEENG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=C(C=CC2=C1N=CC=C2)C.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
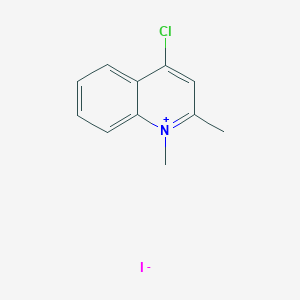
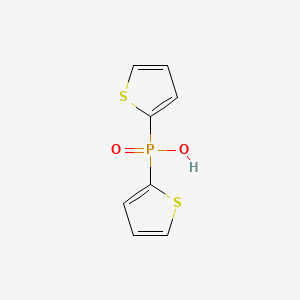
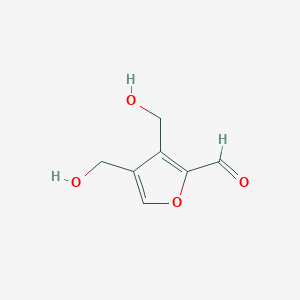
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
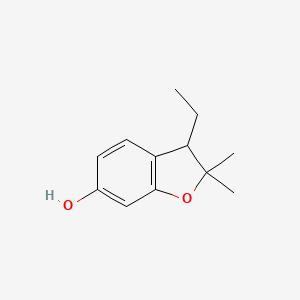
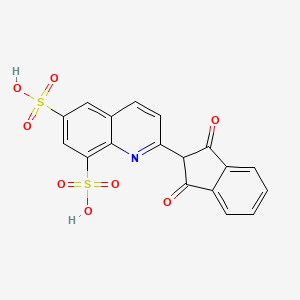
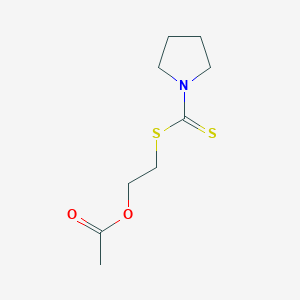
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

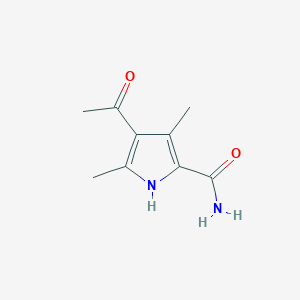
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
